molecular formula C8H4BrNO2S2 B1372344 2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1094456-15-1

2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1372344
CAS No.: 1094456-15-1
M. Wt: 290.2 g/mol
InChI Key: RXIOPPXGGHBEDW-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiophene and thiazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated thiophene under palladium catalysis . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit the growth of cancer cells by interfering with specific signaling pathways or enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
  • 2-(4-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
  • 2-(4-Methylthiophen-2-yl)-1,3-thiazole-4-carboxylic acid

Uniqueness

2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a bromine atom and a thiophene ring, which can confer specific electronic properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and materials with tailored properties .

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S2/c9-4-1-6(13-2-4)7-10-5(3-14-7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIOPPXGGHBEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094456-15-1
Record name 2-(4-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
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2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
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2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
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